molecular formula C11H6Cl2N4 B8671444 2-Chloro-1-(6-chloropyrimidin-4-yl)-1H-benzimidazole CAS No. 919084-98-3

2-Chloro-1-(6-chloropyrimidin-4-yl)-1H-benzimidazole

Cat. No.: B8671444
CAS No.: 919084-98-3
M. Wt: 265.09 g/mol
InChI Key: ATCJJYTXTIMVHF-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-chloropyrimidin-4-yl)-1H-benzimidazole is a useful research compound. Its molecular formula is C11H6Cl2N4 and its molecular weight is 265.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

919084-98-3

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

2-chloro-1-(6-chloropyrimidin-4-yl)benzimidazole

InChI

InChI=1S/C11H6Cl2N4/c12-9-5-10(15-6-14-9)17-8-4-2-1-3-7(8)16-11(17)13/h1-6H

InChI Key

ATCJJYTXTIMVHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC(=NC=N3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 2-Chloro-1H-benzoimidazole (3.0 g, 19.67 mmol) in 10 mL DMF at 0° C. under argon atmosphere is added with sodium hydride (60% dispersion in mineral oil, 1.18 g, 29.5 mmol) portion wise. After 20 minutes, 4,6-dichloro-pyrimidine (3.3 g, 22.1 mmol) is added. The resulting reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction mixture is treated with 120 mL water and extracted three times with 100 mL dichloromethane. The organic extracts are washed with brine and dried over MgSO4. Filtration and concentration under reduced pressure, followed by flash chromatography on silica gel (0% EtOAc/hexanes to 20% EtOAc/hexanes gradient), affords the title compound as a white powder: Rf=0.35 (20% EtOAc/hexanes); 1H NMR 400 MHz (DMSO-d6) δ 9.26 (s, 1H), 8.25 (s, 1H), 7.80-7.72 (m, 2H), 7.43-7.37 (m, 2H); MS m/z 265.1 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

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